![molecular formula C15H13NO3S2 B14275677 Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- CAS No. 156050-38-3](/img/structure/B14275677.png)
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a benzothiazole core with a 4-methoxyphenylmethylsulfonyl group attached, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the treatment of 2-mercaptoaniline with acid chlorides . For the specific compound Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, the synthetic route may involve the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize large-scale organic synthesis techniques, including microwave-assisted synthesis and catalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.
Scientific Research Applications
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antimicrobial and antitumor effects . The compound’s sulfonyl group may also play a role in its biological activity by interacting with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the methoxyphenylmethylsulfonyl group.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
2-(4-Methoxyphenyl)benzothiazole: A similar compound with a methoxyphenyl group but without the sulfonyl group.
Uniqueness
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is unique due to the presence of the methoxyphenylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
156050-38-3 |
|---|---|
Molecular Formula |
C15H13NO3S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NO3S2/c1-19-12-8-6-11(7-9-12)10-21(17,18)15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 |
InChI Key |
SQRPEXAXEDKSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


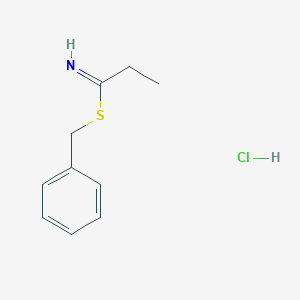
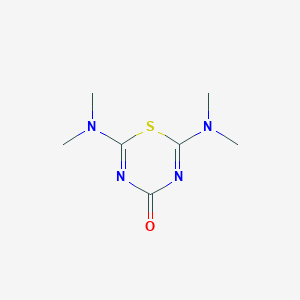
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
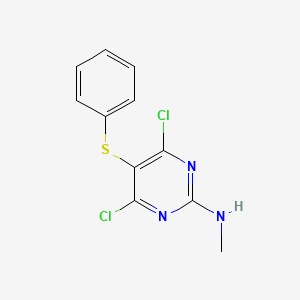
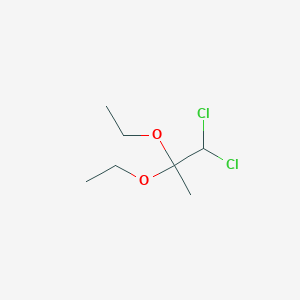
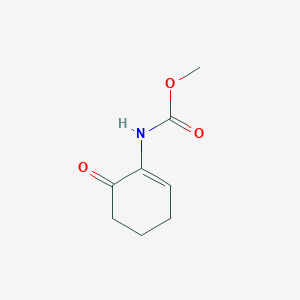



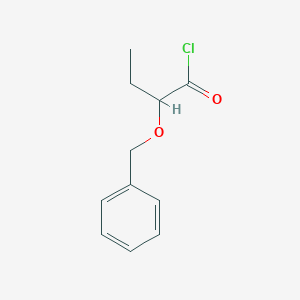
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
